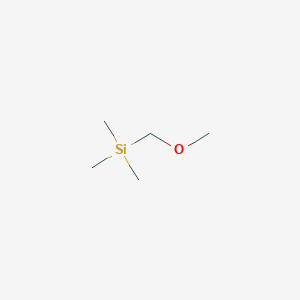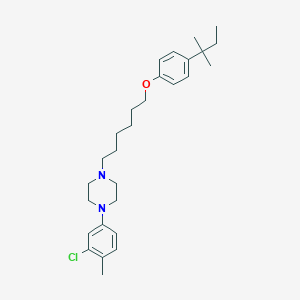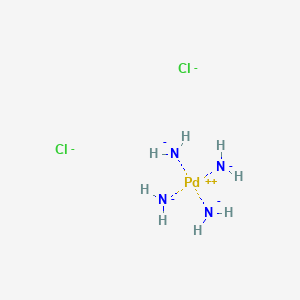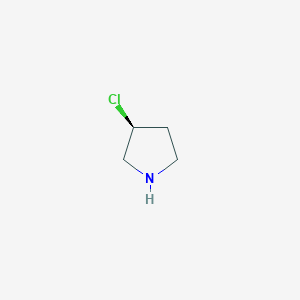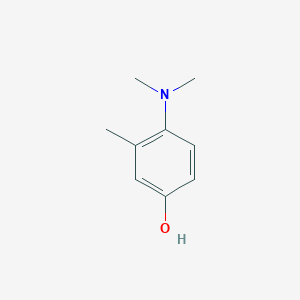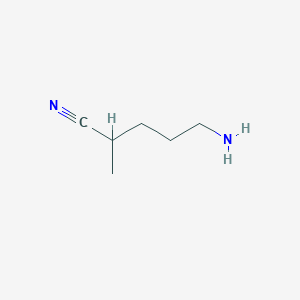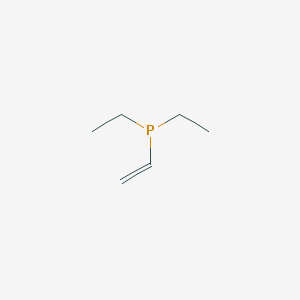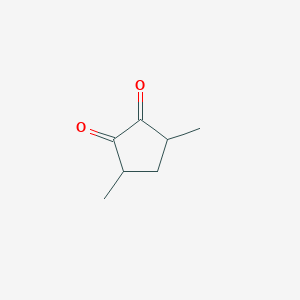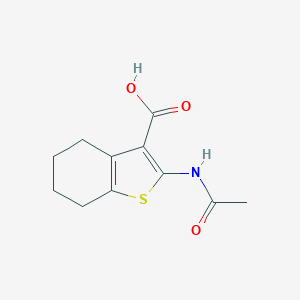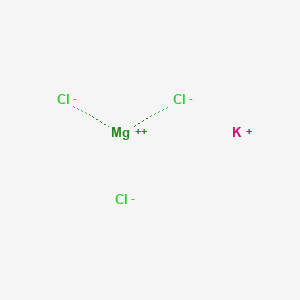
碲化锗 (GeTe)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Germanium telluride (GeTe) is a chemical compound composed of germanium and tellurium, represented by the formula GeTe. It is a member of the chalcogenide family and is known for its phase-change properties, which allow it to transition between amorphous and crystalline states. This unique characteristic makes germanium telluride a valuable material in various technological applications, including data storage and thermoelectric devices .
科学研究应用
Germanium telluride (GeTe) has a wide range of applications in scientific research:
Data Storage: Its phase-change properties make it an ideal material for phase-change random access memory (PCRAM) devices.
Thermoelectric Devices: Germanium telluride (GeTe)-based materials are used in thermoelectric generators for converting heat into electricity.
Optoelectronics: It is employed in infrared detectors, optical sensors, and other optoelectronic devices.
作用机制
Target of Action
Germanium telluride (GeTe) is a phase-change material (PCM) from the chalcogenide family . Its primary targets are data storage devices and non-volatile memory (NVM) technologies . GeTe’s fast structural reversibility and ability to undergo a reversible transition between amorphous and crystalline phases when subjected to optical or electrical pulses make it an ideal material for these applications .
Mode of Action
GeTe interacts with its targets by changing its phase from an amorphous state to a highly conductive crystalline state at approximately 180–230°C temperature . This phase change results in a drop in the material’s resistivity by six orders of magnitude . The phase transitions of GeTe can be fast, reversible, and repeatable, with drastic property changes .
Biochemical Pathways
These phase transitions are driven by external stimuli such as temperature, optical, or electrical pulses . The phase transitions result in changes in resistivity, which are exploited in data storage applications .
Pharmacokinetics
The absorption and distribution of GeTe in a device are determined by the application of external stimuli, while the metabolism and excretion can be likened to the phase transitions it undergoes .
Result of Action
The result of GeTe’s action is a significant change in resistivity, which is exploited in data storage applications . In its crystalline state, GeTe has a low resistivity and behaves like a semiconductor at room temperature. In contrast, its amorphous state has a high resistivity . These drastic changes in the properties of the material have been exploited in data storage applications .
Action Environment
The action of GeTe is influenced by environmental factors such as temperature and the application of optical or electrical pulses . The phase transitions require specific heating and cooling processes known as the thermal actuation method . To achieve the amorphous state, the solid is heated up beyond the melting temperature with a high current pulse in a short amount of time and rapidly quenched or cooled down . Crystallization happens when GeTe is heated to a crystallization temperature lower than the melting temperature with a relatively longer and lower current pulse, and a slow quenching process with the current gradually reduced .
准备方法
Synthetic Routes and Reaction Conditions: Germanium telluride (GeTe) can be synthesized through several methods. One common approach involves the high-temperature sintering of germanium and tellurium powders in a tube furnace. This process typically requires temperatures around 700°C to 800°C. Another method involves the chemical vapor deposition (CVD) technique, where germanium and tellurium precursors are reacted in a controlled environment to form thin films of germanium telluride .
Industrial Production Methods: In industrial settings, germanium telluride is often produced using melt spinning and hot pressing techniques. These methods involve melting the raw materials and rapidly cooling them to form fine-grained structures. The resulting material is then subjected to hot pressing to enhance its thermoelectric properties .
化学反应分析
Types of Reactions: Germanium telluride (GeTe) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form germanium dioxide and tellurium dioxide. Reduction reactions can convert germanium telluride back to its elemental forms .
Common Reagents and Conditions: Oxidation reactions typically involve the use of oxygen or other oxidizing agents at elevated temperatures. Reduction reactions may require reducing agents such as hydrogen gas. Substitution reactions can occur in the presence of halogens or other reactive species .
Major Products Formed: The primary products of these reactions include germanium dioxide, tellurium dioxide, and various halides of germanium and tellurium .
相似化合物的比较
- Germanium antimony telluride (GeSbTe)
- Tin telluride (SnTe)
- Germanium selenide (GeSe)
- Germanium sulfide (GeS)
属性
CAS 编号 |
12025-39-7 |
|---|---|
分子式 |
GeTe |
分子量 |
200.2 g/mol |
IUPAC 名称 |
germanium;tellurium |
InChI |
InChI=1S/Ge.Te |
InChI 键 |
VDDXNVZUVZULMR-UHFFFAOYSA-N |
SMILES |
[Ge]=[Te] |
规范 SMILES |
[Ge].[Te] |
| 12025-39-7 | |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



